molecular formula C27H44O2 B1248119 25-Hydroxycholest-4-en-3-one

25-Hydroxycholest-4-en-3-one

Cat. No.: B1248119
M. Wt: 400.6 g/mol
InChI Key: APRTUYUNMHTWBF-REEZCCHISA-N
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Description

Chemical Identity and Structural Characterization of 25-Hydroxycholest-4-en-3-one

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for steroid compounds. The official International Union of Pure and Applied Chemistry name is (8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. This comprehensive designation precisely defines the stereochemical configuration at each chiral center and the complete structural framework of the molecule.

The compound belongs to the cholestanoid class of organic compounds, specifically categorized as a 3-oxo-Delta(4) steroid. Alternative systematic names include cholest-4-en-25-ol-3-one and 25-hydroxy-4-cholesten-3-one, which emphasize different aspects of its structural features. The molecule is classified as a 25-hydroxy steroid due to the presence of the hydroxyl group at the twenty-fifth carbon position. Within the broader steroid classification system, it represents a functionalized cholesterol derivative where the traditional 3-beta-hydroxyl group has been oxidized to a ketone and the steroid backbone contains an unsaturation between carbon-4 and carbon-5.

The Chemical Abstracts Service registry number for this compound is 19897-08-6, providing a unique identifier for database searches and regulatory documentation. The compound also possesses multiple database identifiers including ChEBI:155845, ChEMBL3311220, and KEGG ID C22325, facilitating cross-referencing across various chemical and biological databases.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C27H44O2, indicating a composition of twenty-seven carbon atoms, forty-four hydrogen atoms, and two oxygen atoms. The molecular weight is precisely 400.647 atomic mass units, with a monoisotopic mass of 400.334131. This molecular composition reflects the characteristic steroid backbone with an additional hydroxyl functionality and the oxidation of the typical steroid alcohol to a ketone.

The stereochemical configuration of this compound involves seven defined stereocenters, all of which maintain specific three-dimensional orientations. The complete stereochemical description follows the absolute configuration: (8S,9S,10R,13R,14S,17R) for the steroid backbone, with an additional (2R) configuration for the side chain carbon bearing the methyl group. This configuration ensures that the molecule adopts a specific three-dimensional shape that is crucial for its biological activity and chemical reactivity.

The Simplified Molecular Input Line Entry System representation is CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C, which encodes the complete structural information including stereochemistry. The International Chemical Identifier key APRTUYUNMHTWBF-REEZCCHISA-N provides a unique hash-based identifier for computational applications.

The spatial arrangement of functional groups creates distinct molecular regions with varying polarity and reactivity. The hydroxyl group at carbon-25 introduces a hydrophilic center within the otherwise lipophilic steroid framework, significantly influencing the compound's solubility characteristics and intermolecular interactions. The alpha,beta-unsaturated ketone system formed by the carbon-3 carbonyl and carbon-4 to carbon-5 double bond creates an electrophilic site that can participate in various chemical transformations.

Crystallographic and Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The carbon-13 nuclear magnetic resonance spectrum exhibits distinctive signals that confirm the presence of key structural elements within the molecule. The carbonyl carbon at position 3 appears at 199.9 parts per million, consistent with an alpha,beta-unsaturated ketone system. The vinyl carbon signals at 171.9 and 124.0 parts per million correspond to carbons 4 and 5 respectively, confirming the presence of the characteristic enone chromophore.

The carbon bearing the hydroxyl group at position 25 generates a signal at 71.3 parts per million, which is typical for tertiary carbons bonded to oxygen atoms. Additional carbon signals throughout the aliphatic region between 12.2 and 56.2 parts per million correspond to the various methylene, methine, and methyl carbons of the steroid backbone and side chain. The methyl carbon signals at 21.2, 21.0, 18.8, 17.6, and 12.2 parts per million provide fingerprint identification for the compound's methyl substituents.

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for steroid compounds, including the vinyl proton signal expected around 5.7 parts per million for the hydrogen at carbon-4. The complex multipicity patterns observed in the aliphatic region between 0.7 and 2.5 parts per million reflect the extensive network of methylene and methine protons within the rigid steroid framework. Two-dimensional nuclear magnetic resonance techniques such as Heteronuclear Multiple Bond Correlation spectroscopy provide definitive assignment of carbon-hydrogen connectivities and confirm the structural assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that confirm its molecular structure and provide insights into its chemical stability. The molecular ion peak appears at mass-to-charge ratio 400.334, corresponding to the intact molecule. Under electrospray ionization conditions, the compound forms several characteristic adduct ions including [M+H]+ at 401.34142, [M+Na]+ at 423.32336, and [M+NH4]+ at 418.36796.

The fragmentation pattern exhibits typical steroid breakdown pathways, including loss of the side chain and successive fragmentations of the steroid ring system. A characteristic neutral loss of 18 mass units (water) produces the [M+H-H2O]+ fragment at 383.33140, indicating the facile elimination of the hydroxyl group under mass spectrometric conditions. Additional fragmentation occurs through cleavage of the carbon-carbon bonds within the side chain, generating fragments that provide structural information about the hydroxylated terminus.

Adduct Ion Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]+ 401.34142 206.8
[M+Na]+ 423.32336 208.7
[M-H]- 399.32686 208.4
[M+NH4]+ 418.36796 225.8
[M+K]+ 439.29730 202.5
[M+H-H2O]+ 383.33140 200.8

The collision cross section values determined through ion mobility mass spectrometry provide information about the three-dimensional structure of the gas-phase ions. These measurements indicate that the compound maintains a relatively compact conformation in the gas phase, consistent with the rigid steroid backbone structure.

X-ray Diffraction Studies of Crystalline Forms

X-ray crystallographic analysis of this compound and related steroid compounds provides definitive structural confirmation and reveals important details about intermolecular packing arrangements. While specific crystal structure data for this compound is limited in the current literature, extensive studies on closely related compounds such as 7α-hydroxy-4-cholesten-3-one provide valuable insights into the crystallographic behavior of hydroxylated cholestene derivatives.

Crystallographic studies of structurally similar compounds reveal that these steroids typically crystallize in orthorhombic space groups, with the P212121 space group being particularly common for steroid molecules. The rigid steroid backbone enforces specific molecular conformations, while the hydroxyl groups participate in intermolecular hydrogen bonding networks that stabilize the crystal lattice. These hydrogen bonding interactions typically occur between the carbonyl oxygen at position 3 and hydroxyl groups of neighboring molecules, creating zigzag arrays with oxygen-oxygen distances of approximately 2.74 Angstroms.

The crystal structures of hydroxylated steroids demonstrate that the side chain portions exhibit significantly greater thermal motion compared to the rigid ring system. This flexibility often leads to disorder in the terminal portions of the side chain, particularly around the carbon-24 to carbon-25 bond where rotation can occur. For this compound, the hydroxyl group at carbon-25 would be expected to participate in additional hydrogen bonding interactions that could influence the overall crystal packing and potentially reduce side chain disorder compared to non-hydroxylated analogs.

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h17-18,21-24,29H,6-16H2,1-5H3/t18-,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

APRTUYUNMHTWBF-REEZCCHISA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chromatographic Differences

The following table compares structural features and chromatographic properties of 25-hydroxycholest-4-en-3-one with related oxysterols:

Compound Hydroxyl Position Retention Time (min) Concentration in Mouse Brain (nmol/g) Key Metabolic Role
This compound C25 7.63 ≤0.05 Bacterial cholesterol catabolism
24S-Hydroxycholest-4-en-3-one C24 (S-config.) 7.47/7.78 27.91 ± 0.73 Brain cholesterol efflux
24R-Hydroxycholest-4-en-3-one C24 (R-config.) 7.89/8.25 ≤0.05 Minor role in brain metabolism
26-Hydroxycholest-4-en-3-one C26 8.12 (UPLC) Not reported Intermediate in bacterial/isomerization pathways
7α-Hydroxycholest-4-en-3-one C7α Not reported Not reported Bile acid biosynthesis

Key Observations :

  • Positional Isomerism : The hydroxyl group location (C24, C25, or C26) dictates biological function. For example, 24S-hydroxycholest-4-en-3-one is abundant in the brain and regulates cholesterol homeostasis, while this compound is bacterial .
  • Chromatographic Separation : Retention times differ significantly, enabling precise identification. This compound elutes earlier than 24R-isomers .
This compound
  • Synthesis : Produced by S25DH from cholest-4-en-3-one with water as the oxygen source. Reaction yields reach 1.5 g/L for 3-ketosterols, outperforming 3-hydroxysterols (0.8 g/L) .
26-Hydroxycholest-4-en-3-one
  • Synthesis : In S. denitrificans, formed via isomerization of this compound without oxygen. Contrasts with classical pathways requiring NADH-dependent C26-hydroxylase .
7α-Hydroxycholest-4-en-3-one
  • Synthesis : Generated via cholesterol oxidase oxidation of 3β,7α-cholest-5-ene-3,7-diol. Hydroxypropyl-β-cyclodextrin enhances yield to 68%, vs. <20% without .

Functional Roles in Metabolism

  • This compound : Central to bacterial aerobic cholesterol degradation. Accumulates when isomerization to 26-hydroxy derivatives is inhibited .
  • 24S-Hydroxycholest-4-en-3-one : Facilitates cholesterol removal from the brain via conversion to 24S-hydroxycholesterol .
  • 7α-Hydroxycholest-4-en-3-one : Precursor to bile acids, critical for lipid digestion .

Stability and Detection Challenges

  • This compound : Low abundance in mammalian systems (≤0.05 nmol/g in mouse brain) due to rapid bacterial metabolism .
  • 26-Hydroxycholest-4-en-3-one : Detected via UPLC-HRMS; ^18O-labeling confirms water-derived hydroxyl groups in bacterial pathways .

Preparation Methods

Esterification and Protective Group Strategies

Hyodeoxycholic acid is esterified with methanol under acidic conditions to yield methyl hyodeoxycholate. Subsequent acetylation at the 3β-hydroxy group stabilizes the steroid nucleus during alkaline conditions encountered in later stages. The esterification step is critical for enhancing solubility in organic solvents, facilitating subsequent reactions.

Side-Chain Extension via Grignard Reagents

The introduction of the 25-hydroxyl group is achieved through a two-step alkylation process. The lithium enolate of 3β-acetoxy-5-cholenic acid methyl ester reacts with 2-(3-bromopropyl)-2-methyl-1,3-dioxolan, introducing a protected hydroxyl group at the terminal carbon. Deprotection under acidic conditions yields 3β-hydroxy-27-norcholest-5-en-25-one, which is subsequently oxidized to the 4-en-3-one system using Jones reagent. This method achieves an overall yield of 38% across 12 steps, with purity exceeding 95% as verified by HPLC.

Cyanide Substitution and Carboxylation

An alternative route involves the substitution of a 24-bromo intermediate with potassium cyanide, followed by saponification to yield 25-cyano derivatives. Refluxing with potassium hydroxide in ethanol converts the nitrile group to a carboxyl moiety, which is then esterified and reduced to the primary alcohol using methylmagnesium bromide. This pathway circumvents the use of diazomethane, a hazardous reagent employed in earlier syntheses, enhancing procedural safety.

Enzymatic Hydroxylation Using Molybdoenzymes

Recent advances in biocatalysis have enabled the anaerobic hydroxylation of steroidal substrates. Sterolibacterium denitrificans, a β-proteobacterium, expresses a molybdoenzyme that hydroxylates cholest-4-en-3-one at the C25 position under anoxic conditions.

Substrate Specificity and Reaction Conditions

The enzyme exhibits strict regioselectivity for the C25 position, with cholest-4-en-3-one serving as the optimal substrate. Reactions conducted at 30°C in phosphate buffer (pH 7.4) with sodium nitrate as an electron acceptor yield this compound at a rate of 12 nmol/min/mg protein. Notably, the enzymatic process co-produces cholesta-1,4-dien-3-one (15% yield) due to competing dehydrogenation activity, necessitating subsequent purification.

Advantages Over Chemical Methods

The enzymatic approach eliminates the need for protective groups and harsh reagents, reducing environmental impact. However, scalability remains limited by enzyme stability, with activity declining by 50% after 48 hours under standard conditions.

Analytical Validation and Quantification

Accurate quantification of this compound is essential for assessing synthetic efficiency. A 2022 LC-MS/MS method employs deuterated internal standards (25-hydroxycholesterol-d6) and optimized mobile phases to enhance sensitivity.

Chromatographic Conditions

ParameterSpecification
ColumnPoroshell 120EC-C18 (2.1 × 50 mm, 1.9 µm)
Mobile Phase A0.2% formic acid in water
Mobile Phase B0.2% formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature35°C

Under these conditions, this compound elutes at 4.2 minutes with a limit of quantification (LOQ) of 0.1 ng/mL.

Standard Curve Preparation

Linear dynamic range (0.1–100 ng/mL) is established using eight calibration points:

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.0032 ± 0.0001
0.50.0158 ± 0.0003
1.00.0312 ± 0.0005
5.00.154 ± 0.003
10.00.302 ± 0.006
50.01.512 ± 0.021
75.02.254 ± 0.034
100.03.018 ± 0.045

The correlation coefficient (R²) exceeds 0.999 across all replicates.

Comparative Analysis of Synthetic Routes

Yield and Purity

MethodOverall YieldPurityKey Advantage
Chemical Synthesis38%>95%Scalable for industrial production
Enzymatic Hydroxylation22%85%Eco-friendly, no toxic reagents

Industrial Applications and Challenges

The chemical synthesis route dominates industrial production due to established infrastructure for steroidal chemistry. However, rising demand for green chemistry has spurred interest in optimizing microbial hydroxylation systems. Current research focuses on engineering S. denitrificans for improved enzyme stability and higher turnover rates .

Q & A

Q. How can researchers optimize figures and tables to present complex pathway data involving this compound?

  • Answer : Highlight key intermediates in pathway diagrams (e.g., boxed structures in , Figure 1). Use heatmaps for dose-response trends and small multiples for time-series data. Tables should list retention times, m/z ratios, and statistical confidence intervals. Follow journal guidelines to avoid redundancy between main text and supplements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxycholest-4-en-3-one
Reactant of Route 2
Reactant of Route 2
25-Hydroxycholest-4-en-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.